4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran
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Overview
Description
4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system combining an indene and a pyran ring, with phenyl and isopropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-phenyl-2-propanol with indanone in the presence of a strong acid catalyst can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents used in the process are selected to ensure high efficiency and minimal environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: A related compound with similar structural features but lacking the fused ring system.
Indanone derivatives: Compounds with a similar indene core but different substituents.
Pyran derivatives: Compounds with a pyran ring but different substituents and ring fusion patterns.
Uniqueness
4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran is unique due to its fused ring system and specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
62225-38-1 |
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Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-phenyl-2-propan-2-yl-4,9-dihydroindeno[2,1-b]pyran |
InChI |
InChI=1S/C21H20O/c1-14(2)19-13-18(15-8-4-3-5-9-15)21-17-11-7-6-10-16(17)12-20(21)22-19/h3-11,13-14,18H,12H2,1-2H3 |
InChI Key |
DLTPGKYMTDBYKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(C2=C(O1)CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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